molecular formula C11H13Cl2N3O2S B7982404 2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 1431965-32-0

2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No.: B7982404
CAS No.: 1431965-32-0
M. Wt: 322.2 g/mol
InChI Key: GMMHUASXXMPYCM-UHFFFAOYSA-N
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Description

2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3O2S and its molecular weight is 322.2 g/mol. The purity is usually 95%.
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Biological Activity

2-[2-(4-Chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride is a heterocyclic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C11H13ClN3O2S
  • Molecular Weight: 292.75 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The thiazole and pyrazole moieties are known to influence enzyme inhibition, receptor binding, and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that are crucial in cancer cell proliferation.
  • Apoptosis Induction: Studies indicate that it can trigger apoptosis in cancer cells through intrinsic pathways, enhancing its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.6
U-937 (Acute Monocytic Leukemia)3.8
CEM (T-Acute Lymphoblastic Leukemia)4.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses moderate antibacterial activity against gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

A recent study investigated the effects of this compound on human breast adenocarcinoma cells (MCF-7). The results demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.

Study Overview:

  • Objective: To evaluate the anticancer effects of the compound on MCF-7 cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound for 24 hours.

Findings:
The study found that at an IC50 concentration of 5.6 µM, there was a significant increase in apoptotic cells as indicated by flow cytometry analysis.

Properties

IUPAC Name

2-[1-(4-chloropyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S.ClH/c1-6(4-15-5-8(12)3-13-15)10-14-7(2)9(18-10)11(16)17;/h3,5-6H,4H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMHUASXXMPYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)CN2C=C(C=N2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-32-0
Record name 5-Thiazolecarboxylic acid, 2-[2-(4-chloro-1H-pyrazol-1-yl)-1-methylethyl]-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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